5-{[4-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one
Description
5-{[4-(Trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one is a heterocyclic compound featuring an imidazo[1,2-c]quinazolin-2(3H)-one core substituted at the 5-position with a sulfanyl group linked to a 4-(trifluoromethyl)benzyl moiety. This compound (CAS: 1030881-50-5) has the molecular formula C23H22F3N3O3S and a molecular weight of 477.5 g/mol . It is structurally related to pharmacologically active imidazoquinazolinones, which are explored for kinase inhibition, antimicrobial, or anticancer applications .
Properties
IUPAC Name |
5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3OS/c19-18(20,21)12-7-5-11(6-8-12)10-26-17-22-14-4-2-1-3-13(14)16-23-15(25)9-24(16)17/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAMOLNTVQBGDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2N1C(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[4-(Trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and metabolic disorders. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and case studies.
- Chemical Name : this compound
- CAS Number : 478046-12-7
- Molecular Formula : C18H12F3N3OS
- Molecular Weight : 375.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes.
Anticancer Activity
Research indicates that imidazoquinazolines exhibit potent anticancer properties. A study evaluated the antiproliferative effects of related compounds on pancreatic cancer cell lines (Panc-1, BxPC-3) and reported IC50 values ranging from 0.051 µM to 0.066 µM against these cancer cells, demonstrating significant cytotoxicity compared to normal lung fibroblasts (WI38) with an IC50 of 0.36 µM .
Case Study: Anticancer Efficacy
A comparative analysis involving various substituted imidazoquinazolines revealed that modifications in the chemical structure significantly influenced their anticancer potency. For instance, compounds with electron-donating groups showed enhanced activity against cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Antidiabetic Activity
In addition to anticancer effects, this compound has been investigated for its potential as an anti-diabetic agent. Studies focusing on α-glucosidase inhibition demonstrated that certain derivatives exhibited IC50 values between 12.44 ± 0.38 μM and 308.33 ± 0.06 μM, outperforming standard treatments like acarbose . This suggests that the compound may be effective in managing type 2 diabetes mellitus.
Table: Biological Activity Overview
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Panc-1 | 0.051 | |
| Anticancer | BxPC-3 | 0.066 | |
| Cytotoxicity | WI38 (normal fibroblasts) | 0.36 | |
| α-Glucosidase Inhibition | Saccharomyces cerevisiae | 12.44 - 308.33 |
Pharmacological Insights
The pharmacological profile of this compound suggests multiple mechanisms of action, including:
- DNA Intercalation : Similar compounds have shown DNA intercalation properties, leading to disruption in cancer cell proliferation.
- Enzyme Inhibition : The inhibition of α-glucosidase suggests potential applications in metabolic disorders.
- Structure-Activity Relationship (SAR) : Modifications in the molecular structure can lead to significant changes in biological activity, providing a pathway for targeted drug development.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound is part of a broader class of 5-sulfanyl-imidazoquinazolinones. Key structural variations among analogs include:
Key Observations :
- Trifluoromethyl vs.
- Dimethoxy Substitution : 8,9-Dimethoxy derivatives (e.g., CAS: 439109-31-6) exhibit higher polarity, which may enhance aqueous solubility compared to the target compound .
Pharmacological Potential
- Triazoloquinazoline Derivatives : describes triazolo[1,5-a]quinazolin-5-one derivatives with methylsulfonyl groups, showing hydrogen-bonding interactions critical for kinase inhibition . The target compound’s CF3 group may similarly modulate target binding.
- Antimicrobial Activity : Chlorinated analogs (e.g., CAS: 477889-49-9) are linked to antimicrobial effects, suggesting the target compound could be optimized for similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
